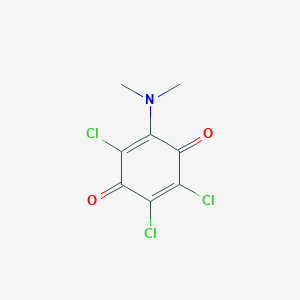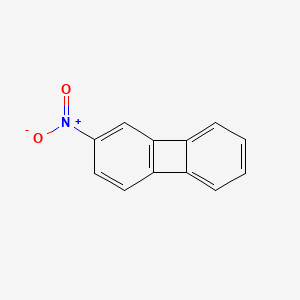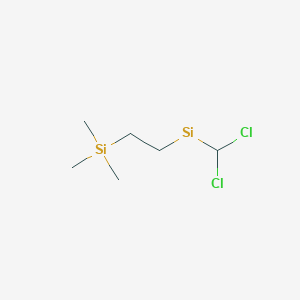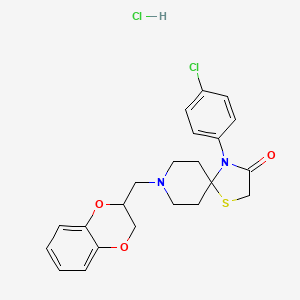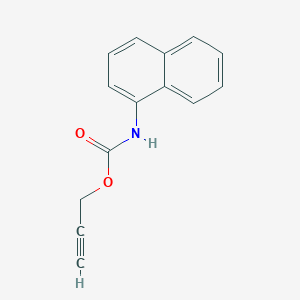
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is a chemical compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol It is characterized by the presence of three hydroxyl groups and two carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethylbenzene (m-xylene) in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and acetaldehyde as a promoter. The reaction is carried out at a temperature of 120°C and a pressure of 0.6 MPa, resulting in a mixture of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid. The desired product is then separated and purified .
Industrial Production Methods
Industrial production of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- typically involves large-scale oxidation processes using similar conditions as described above. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Ethers and esters.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has a similar structure but contains aldehyde groups instead of carboxylic acid groups.
1,3,5-Trihydroxybenzene:
Uniqueness
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
27163-60-6 |
|---|---|
Molecular Formula |
C8H6O7 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
4,5,6-trihydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H,(H,12,13)(H,14,15) |
InChI Key |
AUUUALDFSUAHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)


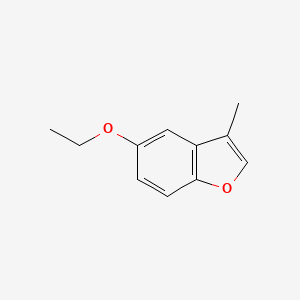
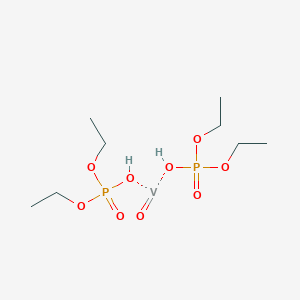
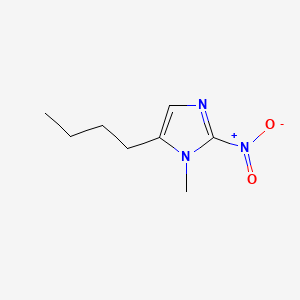
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
